diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride
Brand Name: Vulcanchem
CAS No.: 2350-31-4
VCID: VC8021073
InChI: InChI=1S/C16H25NO3.ClH/c1-4-12-19-15-9-7-14(8-10-15)16(18)20-13-11-17(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3;1H
SMILES: CCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-]
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.83 g/mol

diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride

CAS No.: 2350-31-4

Cat. No.: VC8021073

Molecular Formula: C16H26ClNO3

Molecular Weight: 315.83 g/mol

* For research use only. Not for human or veterinary use.

diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride - 2350-31-4

Specification

CAS No. 2350-31-4
Molecular Formula C16H26ClNO3
Molecular Weight 315.83 g/mol
IUPAC Name diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride
Standard InChI InChI=1S/C16H25NO3.ClH/c1-4-12-19-15-9-7-14(8-10-15)16(18)20-13-11-17(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3;1H
Standard InChI Key GNSZNRNDSFDWCP-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-]
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-]

Introduction

Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride is a quaternary ammonium compound characterized by its diethyl group and a propoxybenzoyl moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its surfactant properties.

Synthesis and Chemical Reactions

The synthesis of diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride typically involves reactions between diethyl amine and benzoyl derivatives. These reactions are crucial for tailoring the compound's properties for specific applications, such as drug delivery or surface modification in materials science.

Mechanism of Action and Biological Significance

The mechanism of action primarily involves interaction with biological membranes due to its surfactant properties. The positively charged nitrogen facilitates binding with negatively charged membrane components, potentially affecting cell membrane integrity. This property is critical for its application in drug formulations.

Applications in Pharmaceuticals and Materials Science

Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride represents an interesting area of study within pharmaceutical chemistry due to its unique properties and potential applications. It is classified as a quaternary ammonium salt, which generally indicates its use in biological and chemical applications.

Application AreaDescription
PharmaceuticalsPotential use in drug delivery systems due to surfactant properties.
Materials ScienceUsed in biocompatible materials and surface modification.

Research Findings and Future Directions

Research on diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride highlights its relevance in developing biocompatible materials and drug delivery systems. Further studies are needed to fully explore its potential applications and to understand its interactions at the molecular level.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator